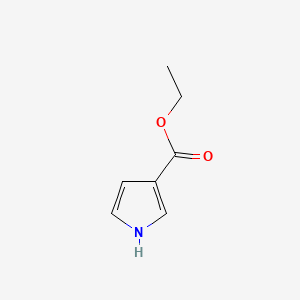

Ethyl 1H-pyrrole-3-carboxylate

描述

Significance of the Pyrrole (B145914) Heterocycle in Chemical and Biological Systems

The pyrrole ring is a vital structural motif found throughout nature and in a multitude of synthetic compounds. biolmolchem.comalliedacademies.org Its importance stems from its distinct chemical properties and its prevalence in molecules essential for life. nih.gov

Aromaticity and Heterocyclic Ring Chemistry

Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₄NH. wikipedia.org Its aromatic character arises from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons). wikipedia.orglibretexts.org The nitrogen atom in the pyrrole ring is sp² hybridized and contributes its lone pair of electrons to the aromatic system. libretexts.orgfiveable.me This delocalization of electrons confers stability to the ring, making it more prone to electrophilic substitution reactions than addition reactions. biosynce.com Unlike pyridine, where the nitrogen lone pair is not part of the aromatic system, pyrrole's nitrogen lone pair is integral to its aromaticity, rendering it a very weak base. libretexts.org

The reactivity of the pyrrole ring is similar to that of activated benzene (B151609) rings like aniline (B41778). wikipedia.org Electrophilic substitution, such as nitration, sulfonation, and acylation, readily occurs, typically at the C2 and C5 positions. mdpi.com

Role in Natural Products and Biologically Active Molecules

The pyrrole scaffold is a fundamental building block for a vast number of natural products and biologically active molecules. biolmolchem.commdpi.com Perhaps the most well-known examples are the porphyrins, which are macrocycles composed of four pyrrole units. alliedacademies.orgbiosynce.com Heme, the prosthetic group in hemoglobin and myoglobin, and chlorophyll (B73375), the primary photosynthetic pigment in plants, are both based on a porphyrin ring structure. nih.govbiosynce.com In heme, an iron atom is coordinated at the center of the porphyrin ring, enabling the transport of oxygen, while chlorophyll contains a magnesium ion. biosynce.com

Beyond these vital macrocycles, the pyrrole ring is present in a wide range of other natural products, including some alkaloids, antibiotics, and anti-cancer agents. biosynce.com The diverse biological activities of these compounds are often attributed to the ability of the pyrrole moiety to interact with various biological targets. rsc.orgbiosynce.com

Historical Context of Pyrrole Derivatives in Scientific Discovery

The study of pyrrole and its derivatives has a rich history. Pyrrole was first isolated in 1857 from the pyrolysis of bone. scitechnol.com The recognition of the pyrrole ring as a core component of essential biomolecules like heme and chlorophyll spurred significant interest in its chemistry. scitechnol.com

Key synthetic methods for preparing pyrrole rings, such as the Knorr pyrrole synthesis and the Paal-Knorr synthesis, were developed in the late 19th century and remain important tools for organic chemists today. biosynce.com These synthetic advancements paved the way for the preparation and investigation of a vast number of pyrrole derivatives, contributing to the development of new pharmaceuticals and materials. scispace.com

Overview of Ethyl 1H-Pyrrole-3-carboxylate within the Pyrrole Chemical Space

Among the myriad of pyrrole derivatives, this compound holds a specific place in research due to its utility as a building block in the synthesis of more complex molecules.

Structural Classification and Nomenclature

This compound is a monosubstituted pyrrole derivative. Its structure consists of a pyrrole ring with an ethyl carboxylate group attached to the carbon at the 3-position. The systematic IUPAC name for this compound is this compound. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₉NO₂ nih.gov |

| CAS Number | 37964-17-3 nih.gov |

| Molecular Weight | 139.15 g/mol nih.gov |

Research Trajectories for Pyrrole Carboxylates

Research involving pyrrole carboxylates, including the ethyl ester, is often focused on their use as intermediates in the synthesis of functionalized pyrroles and more complex heterocyclic systems. sioc-journal.cnscience.gov The carboxylate group can be modified or used to direct further reactions on the pyrrole ring, allowing for the construction of a diverse range of molecular architectures.

Recent studies have explored the synthesis of various pyrrole-2-carboxylate derivatives, highlighting their importance in medicinal chemistry. sioc-journal.cn The development of new synthetic methodologies, including transition-metal-catalyzed reactions, has expanded the toolkit for creating novel pyrrole-based compounds. sioc-journal.cn These synthetic efforts are often driven by the search for new molecules with specific biological activities, such as antibacterial or anticancer properties. mdpi.comnih.govresearchgate.net The strategic placement of substituents on the pyrrole ring, often facilitated by the presence of a carboxylate group, is a key strategy in the design of new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJYWDHNTMJKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517297 | |

| Record name | Ethyl 1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37964-17-3 | |

| Record name | 1H-Pyrrole-3-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37964-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 1h Pyrrole 3 Carboxylate and Its Derivatives

Classical and Contemporary Synthetic Approaches to Pyrrole (B145914) Ring Systems

The construction of the pyrrole ring has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classical methods. These are complemented by more modern approaches that offer alternative strategies for creating substituted pyrroles.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (such as an ester) positioned alpha to a carbonyl group. wikipedia.org This second component must have an active methylene group to facilitate the reaction.

The mechanism typically begins with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, elimination of a water molecule, and subsequent isomerization to yield the aromatic pyrrole ring. A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org To circumvent this, they are often prepared in situ. A common method involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid. The original Knorr synthesis, reported in 1886, utilized two equivalents of ethyl acetoacetate; one was converted to ethyl 2-oximinoacetoacetate via nitrosation, which was then reduced in the presence of the second equivalent of ethyl acetoacetate to produce diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's Pyrrole. wikipedia.org

Table 1: Key Features of the Knorr Pyrrole Synthesis

| Feature | Description |

|---|---|

| Reactants | α-Amino-ketone and a β-ketoester (or similar active methylene compound). |

| Catalyst/Reagent | Typically zinc and acetic acid for the in situ generation of the α-amino-ketone. |

| Key Intermediate | Enamine formed from the initial condensation. |

| Products | Substituted pyrroles, often with electron-withdrawing groups. |

While versatile, the Knorr synthesis inherently leads to polysubstituted pyrroles, and its application for the direct synthesis of the unsubstituted Ethyl 1H-pyrrole-3-carboxylate is not commonly reported.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is arguably one of the most straightforward and common methods for preparing pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as stronger acids (pH < 3) can favor the formation of furan derivatives as the main product. organic-chemistry.org

The mechanism, investigated in detail by V. Amarnath, suggests that a protonated carbonyl is first attacked by the amine to form a hemiaminal. A subsequent attack by the same amine on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the final pyrrole product. wikipedia.org The versatility of this reaction is high, as a wide range of 1,4-dicarbonyl compounds and primary amines can be used. alfa-chemistry.com However, a significant limitation of the Paal-Knorr synthesis is the accessibility of the requisite 1,4-dicarbonyl starting materials, which can be challenging to prepare. alfa-chemistry.com

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles. This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org

The generally accepted mechanism starts with the reaction between the β-ketoester and the amine to form an enamine intermediate. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. Although effective, conventional Hantzsch reactions performed in solution often result in modest yields and have a limited substrate scope. semanticscholar.org

Recent advancements have significantly improved the utility of this reaction. For instance, a one-step continuous flow synthesis of various pyrrole-3-carboxylic acids has been developed. syrris.com This method utilizes the Hantzsch reaction of tert-butyl acetoacetates, primary amines, and α-bromoketones. A key innovation of this process is the utilization of the HBr generated as a byproduct to hydrolyze the tert-butyl ester in situ, directly yielding the corresponding pyrrole-3-carboxylic acid in a single microreactor. syrris.com This modern adaptation highlights the continued relevance of the Hantzsch synthesis for creating functionalized pyrroles.

Table 2: Synthesis of 1H-Pyrrole-3-carboxylic Acids via Continuous Flow Hantzsch Reaction

| Entry | R¹ (from Amine) | R² (from α-Bromoketone) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl | Phenyl | 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 65 |

| 2 | Benzyl | 4-Methoxyphenyl | 1-Benzyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 66 |

| 3 | Benzyl | 4-Chlorophenyl | 1-Benzyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | 68 |

| 4 | Cyclohexyl | Phenyl | 1-Cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 60 |

| 5 | H | Phenyl | 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | 60 |

Data sourced from a continuous flow synthesis study where tert-butyl 3-aminobut-2-enoate derivatives react with α-bromoketones, with in situ hydrolysis of the ester. syrris.com

Multi-Step Organic Synthesis Approaches to Functionalized Pyrroles

Beyond the classical named reactions, several multi-step and contemporary methods provide powerful routes to functionalized pyrroles, including those with a carboxylate substituent at the 3-position. These often involve cycloaddition or cyclocondensation strategies.

One notable example is the Barton-Zard pyrrole synthesis . This reaction provides a direct pathway to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. allaboutchemistry.netwikipedia.org The mechanism involves a base-catalyzed Michael-type addition of the isocyanoacetate enolate to the nitroalkene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to form the aromatic pyrrole ring. wikipedia.org This method is particularly useful for preparing pyrroles with various substitution patterns and has been used in the synthesis of complex molecules like porphyrins. wikipedia.org

Another powerful contemporary method is the Van Leusen pyrrole synthesis . This reaction involves the [3+2] cycloaddition of an electron-deficient alkene (a Michael acceptor) with tosylmethyl isocyanide (TosMIC). nih.govnih.gov Under basic conditions, TosMIC is deprotonated to form a carbanion, which then attacks the alkene. An intramolecular cyclization occurs, followed by the elimination of the tosyl group to yield the pyrrole. nih.gov This method is advantageous as it uses readily available starting materials and is operationally simple. It has been successfully employed to synthesize ethyl 4-substituted-1H-pyrrole-3-carboxylates from α,β-unsaturated esters and TosMIC. nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are a broad class of reactions that form a cyclic product through the condensation of two or more molecules, accompanied by the elimination of a small molecule like water or alcohol. The Paal-Knorr and Hantzsch syntheses are classic examples of cyclocondensation.

A plausible, though not widely documented, cyclocondensation approach to this compound would involve the reaction between ethyl 3-aminocrotonate and an activated formylacetate derivative, such as sodium ethyl formylacetate. Ethyl 3-aminocrotonate is an important β-enamino ester that can be readily synthesized from the reaction of ethyl acetoacetate with an ammonia source, such as ammonium acetate or ammonium carbamate. haui.edu.vnchemicalbook.com It possesses dual reactivity, acting as both a carbon and a nitrogen nucleophile. Sodium ethyl formylacetate can be synthesized from ethyl acetate and sodium ethoxide in the presence of carbon monoxide. evitachem.com The condensation of these two synthons could theoretically lead to the formation of the pyrrole-3-carboxylate ring system, representing a targeted cyclocondensation pathway.

Targeted Synthesis of this compound and Related Esters

The direct synthesis of the parent this compound, which is unsubstituted at positions 2, 4, and 5, is less commonly described than its substituted analogues. Many established methods, such as the Knorr and Hantzsch syntheses, typically yield highly substituted products based on the complexity of the starting materials. chemicalbook.comtdcommons.org

For example, a common derivative, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is synthesized via a Hantzsch-type cyclocondensation. This involves the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water under alkaline conditions. google.com Similarly, the synthesis of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, a key intermediate for pharmaceuticals, is achieved from starting materials like ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. tdcommons.org

A targeted synthesis of the unsubstituted this compound would likely rely on the careful selection of simple, functionalized precursors for a cyclocondensation reaction. As mentioned previously, a reaction between an enamine like ethyl 3-aminocrotonate and a formylating agent such as ethyl formylacetate represents a direct conceptual route, though specific, high-yield procedures in the literature are scarce. The challenge lies in controlling the reactivity of the starting materials to favor the desired cyclization over polymerization or other side reactions.

Reaction of Organosulfonyl Isocyanides with Enolates

A prominent method for the synthesis of pyrrole rings, including those found in pyrrole-3-carboxylates, is the Van Leusen pyrrole synthesis. This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC), an organosulfonyl isocyanide, with an electron-deficient alkene, such as an α,β-unsaturated ester. The reaction is typically carried out in the presence of a base.

The mechanism begins with the deprotonation of TosMIC by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the β-position of the α,β-unsaturated ester (a Michael addition). The resulting intermediate undergoes an intramolecular cyclization, where the isocyanide carbon attacks the enolate. Subsequent elimination of the tosyl group leads to the formation of the aromatic pyrrole ring. acs.orgresearchgate.net

This method is highly versatile and allows for the synthesis of a variety of substituted pyrroles. For the synthesis of ethyl 4-substituted-1H-pyrrole-3-carboxylates, an α,β-unsaturated ester derived from an aldehyde can be reacted with TosMIC. acs.orgresearchgate.net The choice of base and solvent is crucial for the success of the reaction, with sodium t-amylate in toluene being a reported effective system. acs.org

| α,β-Unsaturated Ester | Base | Solvent | Product |

|---|---|---|---|

| (E)-ethyl 3-(2-nitrophenyl)acrylate | Not specified | Not specified | Ethyl 4-(2-nitrophenyl)-1H-pyrrole-3-carboxylate |

| Ethyl 3-phenylacrylate | t-BuONa/Cs2CO3 | Toluene | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate (N-arylated) |

Esterification and Transesterification Reactions

The ethyl ester functionality of this compound can be introduced through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Fischer Esterification: This acid-catalyzed reaction involves treating 1H-pyrrole-3-carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, ethanol is often used as the solvent. nih.gov The mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by ethanol. This is followed by proton transfer and elimination of water to yield the ester. nih.gov

Transesterification: This process involves the conversion of one ester to another. For instance, a mthis compound could be converted to the corresponding ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. Enzymatic transesterification has emerged as a greener alternative. Lipases, such as Novozym 435, can effectively catalyze the transesterification of pyrrole esters. nih.govresearchgate.net This method offers high selectivity and operates under mild reaction conditions. nih.govresearchgate.net The efficiency of enzymatic transesterification can be influenced by various factors, including the type of lipase, solvent, temperature, and substrate molar ratio. nih.govresearchgate.net

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | 1H-pyrrole-3-carboxylic acid, ethanol, strong acid catalyst | Typically reflux in excess ethanol | Well-established, uses readily available reagents |

| Enzymatic Transesterification | A different pyrrole-3-carboxylate ester, ethanol, lipase (e.g., Novozym 435) | Mild temperatures, often in an organic solvent | High selectivity, environmentally friendly, mild conditions |

Functional Group Transformations and Derivatization Strategies

The this compound scaffold can be further modified through various functional group transformations and derivatization strategies to access a wider range of compounds.

N-Alkylation/N-Arylation: The pyrrole nitrogen can be alkylated or arylated to introduce substituents at the N-1 position. This is typically achieved by deprotonating the pyrrole with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide.

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation. The presence of the electron-withdrawing ethyl carboxylate group at the 3-position will direct incoming electrophiles to other positions on the ring, primarily the 5-position. For example, Friedel-Crafts acylation can introduce an acyl group onto the pyrrole ring.

Reduction of the Ester: The ethyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Hydrolysis and Amidation: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. acs.org

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly methods for the synthesis of pyrroles.

Green Chemistry Principles in Pyrrole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrroles to minimize waste, reduce energy consumption, and use less hazardous substances. The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and amines, has been a major focus for green modifications.

Key green approaches include:

Solvent-free reactions: Conducting the Paal-Knorr synthesis without a solvent, often with mechanical activation (ball milling), significantly reduces solvent waste.

Use of green catalysts: Replacing traditional mineral acids with solid acid catalysts, such as silica-supported sulfuric acid, or biodegradable catalysts like citric acid, makes the process more environmentally benign.

Microwave-assisted synthesis: Microwave irradiation can accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating.

Ultrasound-assisted synthesis: Sonication is another energy-efficient method that can promote the synthesis of pyrroles under milder conditions.

These green methodologies are applicable to the synthesis of various pyrrole derivatives and can be adapted for the preparation of precursors to this compound.

Photocascade Catalysis for Pyrrole Derivatives

Photocascade catalysis is an emerging and sustainable approach in organic synthesis that utilizes light to initiate a series of sequential reactions in a single pot. nih.gov This method operates under mild conditions with low energy consumption and can exhibit high selectivity. nih.gov

A novel photocascade catalytic radical S(N)2'-type reaction/radical addition/annulation sequence has been developed for the synthesis of pyrrole derivatives. nih.gov This process involves the formation of new C-C, C-N, and C=C bonds in one pot. nih.gov While the direct synthesis of this compound using this specific method has not been explicitly detailed, the principles of photocatalysis offer a promising avenue for the future development of efficient and environmentally friendly syntheses of this compound class. The strategy often involves the generation of radical intermediates under photoredox catalysis, which then participate in cascade reactions to build the pyrrole ring. nih.gov

Continuous Flow Synthesis of Pyrrole Carboxylates

Continuous flow chemistry, utilizing microreactors, is a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. This technology has been successfully applied to the synthesis of pyrrole-3-carboxylic acid derivatives.

One notable example is the adaptation of the Hantzsch pyrrole synthesis to a continuous flow system. In this process, solutions of the reactants (a β-ketoester like tert-butyl acetoacetate, an amine, and a 2-bromoketone) are continuously pumped and mixed in a heated microreactor. The short residence time in the reactor is sufficient for the reaction to go to completion, affording the pyrrole product. A key innovation in some of these flow syntheses is the in-situ hydrolysis of a tert-butyl ester to the corresponding carboxylic acid, utilizing the HBr byproduct generated during the Hantzsch reaction. This one-step synthesis of pyrrole-3-carboxylic acids from simple starting materials highlights the efficiency of continuous flow methods.

| Advantage | Description |

|---|---|

| Efficiency | Rapid reaction times (often minutes) due to enhanced heat transfer and mixing. |

| Safety | Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be scaled up by running the flow reactor for longer periods. |

| Automation | Allows for the automated synthesis of libraries of compounds for drug discovery. |

Organocatalytic Asymmetric Reactions

The development of organocatalytic asymmetric reactions has provided powerful tools for the enantioselective synthesis of complex molecules, including derivatives of pyrroles. While direct organocatalytic asymmetric synthesis of this compound is a specialized area, the principles are well-demonstrated in the synthesis of related chiral pyrrole structures.

One notable application is the catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones. nih.govnih.gov This reaction utilizes a chiral bifunctional amine-thiourea catalyst, which possesses multiple hydrogen-bond donors, to facilitate the addition of nitromethane to the dione. nih.govnih.gov This method successfully produces 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones, which contain a quaternary stereocenter. The significance of this approach lies in its ability to generate chiral building blocks that can be further transformed. Research in this area has shown that catalysts derived from quinine and L-valine can achieve moderate to good yields (up to 75%) and enantioselectivities (up to 73% ee). nih.govnih.gov

The bifunctional nature of the catalyst is crucial; it simultaneously activates both the nucleophile (nitroalkane) and the electrophile (the pyrrole-2,3-dione) within the transition state, guiding the stereochemical outcome of the reaction. nih.gov

Another strategy involves the combination of aldol condensation with a benzilic acid rearrangement to asymmetrically synthesize 1H-pyrrol-3(2H)-one derivatives from 2,3-diketoesters. rsc.org This two-step protocol has been shown to produce the desired products with excellent enantiomeric excess (99% ee). rsc.org Furthermore, organocatalysis has been effectively employed in the one-pot asymmetric synthesis of N-phenyl thioether-tethered tetrasubstituted chiral 4,5-dihydropyrrole-3-carbaldehydes. rsc.org This reaction, using a chiral diphenylprolinol trimethylsilyl ether catalyst, proceeds through the reaction of azomethine ylides with α,β-unsaturated aldehydes to afford highly functionalized dihydropyrroles in high yields (up to 90%) and with excellent stereocontrol (up to 98% ee). rsc.org

| Reaction Type | Substrates | Catalyst Type | Product Type | Achieved Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Henry Reaction | 1H-Pyrrole-2,3-diones and Nitromethane | Chiral Bifunctional Amine-Thiourea | 3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones | Up to 75% | Up to 73% | nih.govnih.gov |

| Aldol Condensation / Benzilic Acid Rearrangement | 2,3-Diketoesters | Not specified | 1H-Pyrrol-3(2H)-ones | Not specified | 99% | rsc.org |

| [3+2] Cycloaddition / Ring Opening | Benzothiazolium salts and α,β-unsaturated aldehydes | (R)-Diphenylprolinol trimethylsilyl ether | N-phenyl thioether-tethered 4,5-dihydropyrrole-3-carbaldehydes | Up to 90% | Up to 98% | rsc.org |

Mechanism of Formation in Key Synthetic Pathways

The formation of the pyrrole ring in various synthetic routes involves intricate mechanisms, often culminating in cyclization and aromatization. Key mechanistic pathways include radical-mediated processes and classical condensation reactions.

Radical Addition and Annulation Sequences

Radical-mediated pathways offer unique approaches to pyrrole synthesis. One such mechanism involves a palladium-catalyzed reaction facilitated by a sulfate radical anion. nih.gov The sequence begins with the generation of an enamine in situ. A subsequent hydrogen abstraction by the sulfate radical anion forms a radical intermediate. nih.gov This is followed by an intramolecular radical addition-cyclization step to create the five-membered ring, which then undergoes protonolysis to yield a dihydropyrrole. nih.gov The final aromatization to the pyrrole is achieved through oxidation. nih.gov

Another important mechanism is the Pd(TFA)₂-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. mdpi.com The proposed mechanism for this reaction is outlined below:

Enamine Formation : The primary amine reacts with the dicarbonyl compound to form an enamine intermediate.

Intermediate Formation : The enamine coordinates with the Pd(II) catalyst.

β-Hydride Elimination and Reinsertion : The resulting palladium-alkyl intermediate undergoes β-hydride elimination followed by a Pd-H reinsertion.

Second β-Hydride Elimination : A second β-hydride elimination step leads to the formation of the pyrrole ring.

Catalyst Regeneration : The resulting Pd(0) is oxidized back to the active Pd(II) catalyst by an oxidant, such as molecular oxygen, allowing the catalytic cycle to continue. mdpi.com

Cyclization Reactions and Aromatization

Cyclization followed by aromatization is the cornerstone of many classical and modern pyrrole syntheses.

The Paal-Knorr synthesis is a fundamental method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgmdpi.com The mechanism is believed to proceed through the formation of a hemiaminal, which then cyclizes. organic-chemistry.org The final step is a series of dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org The reaction is typically accelerated by a weak acid. organic-chemistry.org

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism commences with the condensation of the amine and the ketone to form an imine. wikipedia.org This imine then tautomerizes to a more stable enamine intermediate. The enamine subsequently undergoes an intramolecular cyclization. The final aromatization is achieved through the elimination of a water molecule to furnish the substituted pyrrole. wikipedia.org

More contemporary methods often involve a one-pot sequence of cyclization and oxidation. For instance, 3,5-disubstituted pyrrole-2-carboxylates can be synthesized from enones and glycine esters. acs.org The initial step is a cyclocondensation reaction that forms a dihydropyrrole intermediate. This non-aromatic precursor is then oxidized in the same pot to yield the final pyrrole product. acs.org Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or copper(II) acetate are commonly used for this aromatization step. acs.org In some cases, catalytic copper can be used with air as the terminal oxidant. acs.org

| Synthesis Method | Key Intermediates | Cyclization Step | Aromatization Step | Reference |

|---|---|---|---|---|

| Radical-Mediated Synthesis | Enamine, Radical Intermediate | Intramolecular radical addition | Oxidation | nih.gov |

| Pd-Catalyzed [4+1] Annulation | Enamine, Pd-alkyl intermediate | Follows β-hydride eliminations and reinsertion | Final β-hydride elimination | mdpi.com |

| Paal-Knorr Synthesis | Hemiaminal | Cyclization of hemiaminal | Dehydration | organic-chemistry.org |

| Knorr Synthesis | Imine, Enamine | Intramolecular cyclization of enamine | Elimination of water | wikipedia.org |

| One-Pot Cyclization/Oxidation | Dihydropyrrole | Cyclocondensation | Chemical Oxidation (e.g., by DDQ or Cu(II)) | acs.org |

Chemical Reactivity and Transformation Mechanisms of Ethyl 1h Pyrrole 3 Carboxylate

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting cationic intermediate (σ-complex) is better stabilized by resonance, with the positive charge delocalized over three atoms, including the nitrogen. Attack at the β-positions (C3 and C4) leads to a less stable intermediate with only two resonance structures.

For Ethyl 1H-pyrrole-3-carboxylate, the situation is modified by the electronic influence of the C3-ester group. As an electron-withdrawing group, it deactivates the pyrrole ring, particularly the adjacent C2 and C4 positions. Consequently, electrophilic substitution is directed primarily to the C5 position. The C5 position is an α-position, which is inherently more reactive, and it is the least electronically deactivated site in the molecule. The C2 position, while also an α-position, is strongly deactivated due to its proximity to the C3-ester. Therefore, the general order of reactivity for electrophilic attack is C5 > C2 > C4.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. syrris.comacs.orgcdnsciencepub.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). masterorganicchemistry.com This reagent is a milder electrophile than those used in Friedel-Crafts reactions, making it suitable for reactive rings like pyrrole. For substituted pyrrole esters, this reaction can lead to formylation at available ring positions. For example, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate results in a mixture of the 4-formyl and 5-formyl derivatives, demonstrating that substitution can occur at multiple sites depending on the specific substrate and conditions. nih.gov For this compound, formylation is expected to occur predominantly at the C5 position, though substitution at C2 is also possible.

Acylation: The Friedel-Crafts acylation allows the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com The product of this reaction is an aryl ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org While highly effective for many aromatic systems, the application of Friedel-Crafts acylation to pyrroles can be complicated by the ring's sensitivity to strong acids. For pyrroles containing deactivating groups like an ester, harsher conditions may be required, which can risk polymerization or degradation. In the case of this compound, the deactivating nature of the ester group makes Friedel-Crafts acylation challenging. If the reaction proceeds, acylation is anticipated to occur at the most reactive C5 position.

Table 1: Formylation and Acylation Reactions of Pyrrole Esters

| Reaction Type | Reagents | Typical Position of Substitution | Product Example (from related compounds) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 (major), C2/C4 (minor) | Ethyl 5-formyl-1H-pyrrole-3-carboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C5 | Ethyl 5-acetyl-1H-pyrrole-3-carboxylate |

The pyrrole ring is readily halogenated by various reagents, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and sulfuryl chloride (SO₂Cl₂). wikipedia.org Due to the high reactivity of the ring, these reactions often lead to polyhalogenated products unless conditions are carefully controlled.

Bromination: The bromination of pyrroles bearing electron-withdrawing groups has been studied. For instance, the bromination of methyl 1H-pyrrole-2-carboxylate with reagents like Br₂ or NBS yields a mixture of products, including the 4-bromo, 5-bromo, and 4,5-dibromo derivatives. acs.orgcdnsciencepub.com The specific ratio of these products can be influenced by the choice of brominating agent and reaction conditions. acs.org For this compound, bromination with a reagent such as NBS is expected to yield a mixture of mono-, di-, and tri-brominated products, with initial substitution favoring the C5 and C2 positions, followed by C4.

Chlorination: Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). wikipedia.orggoogle.com Similar to bromination, the reaction is often difficult to control and can result in polychlorination. The chlorination of pyrrole-2-carboxylic acid derivatives has been shown to produce 4,5-dichloro products in good yields. cdnsciencepub.com For this compound, chlorination with SO₂Cl₂ would likely lead to a mixture of chlorinated species, including Ethyl 2,4,5-trichloro-1H-pyrrole-3-carboxylate under exhaustive conditions.

Nitration: Pyrroles are highly sensitive to strong mineral acids, and typical nitrating mixtures like HNO₃/H₂SO₄ often cause polymerization and decomposition. mdpi.com Therefore, milder nitrating agents are required. The most common reagent for the nitration of pyrrole is a mixture of nitric acid (HNO₃) in acetic anhydride (Ac₂O), which generates acetyl nitrate (B79036) in situ. wikipedia.org For this compound, nitration under these mild conditions is expected to yield a mixture of isomeric products, primarily Ethyl 5-nitro-1H-pyrrole-3-carboxylate, along with smaller amounts of the 2-nitro and 4-nitro isomers.

Sulfonation: The sulfonation of pyrrole is also carried out under mild conditions to avoid acid-catalyzed degradation. The pyridine-sulfur trioxide (Py·SO₃) complex is the reagent of choice. wikipedia.orguop.edu.pkslideshare.net While older literature often reported the 2-sulfonated product for pyrrole, more recent studies have shown that the thermodynamically more stable 3-sulfonated isomer is often formed. researchgate.netresearchgate.net In this compound, the C3 position is blocked. Therefore, sulfonation with the Py·SO₃ complex is expected to occur at one of the available α-positions, C5 or C2, to yield the corresponding pyrrolesulfonic acid.

Table 2: Halogenation, Nitration, and Sulfonation of this compound

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | Mixture including Ethyl 5-bromo-, 2-bromo-, and 2,5-dibromo-1H-pyrrole-3-carboxylate |

| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Mixture of chlorinated products, up to Ethyl 2,4,5-trichloro-1H-pyrrole-3-carboxylate |

| Nitration | HNO₃ / Acetic Anhydride | Ethyl 5-nitro-1H-pyrrole-3-carboxylate |

| Sulfonation | Pyridine-SO₃ complex | Ethyl 5-sulfo-1H-pyrrole-3-carboxylate |

Oxidation and Reduction Pathways

The pyrrole ring of this compound can undergo both oxidation to form pyrrolinone derivatives and reduction to yield the saturated pyrrolidine (B122466) ring system.

Reduction to Pyrrolidine Derivatives: The aromatic pyrrole ring can be fully saturated via catalytic hydrogenation to form the corresponding pyrrolidine ring. This reduction typically requires a metal catalyst such as palladium, rhodium, or ruthenium on a carbon support (Pd/C, Rh/C, Ru/C) under a hydrogen atmosphere. uop.edu.pk The reduction of this compound under these conditions would yield Ethyl pyrrolidine-3-carboxylate, converting the planar aromatic heterocycle into a flexible, saturated five-membered ring.

Oxidation to Pyrrolinone Derivatives: The oxidation of pyrroles can lead to the formation of various oxidized species, including pyrrolinones (also known as oxo-dihydro-pyrroles). These reactions can be complex and may result in low yields due to competing polymerization and degradation pathways. mdpi.com Oxidation can sometimes be an unintended consequence of other reactions; for example, the chlorination of some pyrrole carboxylates can yield chlorinated pyrrolinone structures. researchgate.net Direct oxidation using reagents like singlet oxygen or peroxides can also be employed to synthesize pyrrolinone derivatives from pyrroles. Depending on the oxidant and reaction conditions, oxidation of this compound could potentially yield derivatives of 2-pyrrolinone (an α,β-unsaturated γ-lactam) or 3-pyrrolinone.

Nucleophilic Reactions and Intermolecular Interactions

Direct reactions involving the nucleophilic attack of carbon monoxide on the stable aromatic ring of this compound are not commonly described. However, carbon monoxide is a crucial reagent in the synthesis of the pyrrole-3-carboxylate scaffold itself through palladium-catalyzed carbonylative cyclization reactions.

This synthetic approach utilizes acyclic precursors, such as N-Boc-1-amino-3-yn-2-ols, which undergo a palladium iodide-catalyzed oxidative heterocyclization–alkoxycarbonylation. nih.govacs.org The reaction proceeds in an alcoholic solvent under a pressurized atmosphere of carbon monoxide and air. nih.govacs.org The palladium catalyst facilitates the cyclization of the substrate and the incorporation of a carbonyl group from the CO gas, which is subsequently trapped by the alcohol solvent (e.g., ethanol) to form the ethyl ester. This process results in the formation of N-unsubstituted pyrrole-3-carboxylic esters like this compound. nih.govmdpi.com This carbonylative strategy represents a significant method for constructing the functionalized pyrrole core in one step from readily available starting materials. acs.org

A summary of typical conditions for this carbonylative synthesis is presented below.

| Parameter | Condition |

| Catalytic System | PdI₂-KI |

| Atmosphere | CO-Air mixture (e.g., 4:1 ratio) |

| Pressure | ~20 atm |

| Solvent | Alcoholic (e.g., Ethanol) |

| Temperature | 80-100 °C |

| Precursor | N-Boc-1-amino-3-yn-2-ols |

| Product | This compound derivatives |

This table illustrates typical conditions for the synthesis of pyrrole-3-carboxylates using a palladium-catalyzed carbonylative approach. nih.govacs.org

The molecular structure of this compound contains key functional groups that dictate its participation in intermolecular interactions, primarily hydrogen bonding. The pyrrole ring features a nitrogen-hydrogen (N-H) group, which acts as a hydrogen bond donor. The ethyl carboxylate group possesses a carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor.

In the solid state, these groups enable the formation of extensive hydrogen bonding networks that consolidate the crystal structure. nih.gov The most significant interaction is the N-H···O hydrogen bond, where the pyrrole N-H group of one molecule donates its proton to the carbonyl oxygen of an adjacent molecule. researchgate.netuni-regensburg.de This interaction is a recurring motif in the crystal structures of related pyrrole derivatives, often leading to the formation of chains or dimeric structures. nih.govuni-regensburg.de

Additionally, weaker C-H···O interactions can further stabilize the crystal packing. nih.gov In these interactions, activated C-H bonds, such as those on the pyrrole ring or the ethyl group, can act as weak hydrogen bond donors to the carbonyl oxygen. Hirshfeld surface analysis of analogous compounds like methyl pyrrole-2-carboxylate confirms that H···O/O···H contacts, alongside H···H interactions, are dominant contributors to the intermolecular forces. uni-regensburg.de

| Interaction Type | Donor | Acceptor | Typical Motif |

| Strong | Pyrrole N-H | Carbonyl Oxygen (C=O) | Chains uni-regensburg.de or Dimers |

| Weak | Ring C-H | Carbonyl Oxygen (C=O) | Further stabilization of the 3D network nih.govresearchgate.net |

| Weak | Ethyl C-H | Carbonyl Oxygen (C=O) | Further stabilization of the 3D network nih.gov |

This table summarizes the principal hydrogen bonding interactions observed in the crystal structures of pyrrole carboxylates.

Ring-Closing Metathesis for Pyrrole Ring Formation

Ring-closing metathesis (RCM) is a powerful and widely utilized method for the synthesis of cyclic compounds, including the precursors to this compound. ibmmpeptide.comwikipedia.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene. researchgate.net

In the context of pyrrole synthesis, the starting materials are appropriately substituted diallylamines. researchgate.net The RCM reaction proceeds to form a five-membered dihydropyrrole ring (a pyrroline) with the concomitant release of ethylene (B1197577) gas, which drives the reaction to completion. wikipedia.orgrsc.org The resulting 2,5-dihydro-1H-pyrrole-3-carboxylate can then be subjected to an in situ oxidative aromatization step to yield the final aromatic pyrrole ring. researchgate.net This two-step, one-pot procedure provides an efficient pathway to variously substituted 2-aryl-1H-pyrrole-3-carboxylates. ibmmpeptide.comresearchgate.net

The process can be summarized as follows:

Ring-Closing Metathesis (RCM) : A diallylamine (B93489) precursor is treated with a ruthenium catalyst (e.g., second-generation Grubbs' catalyst) to form a 2,5-dihydropyrrole intermediate. researchgate.net

Oxidative Aromatization : The intermediate is oxidized to the corresponding aromatic pyrrole. This can be achieved using a hydrogen acceptor, such as tetrachloro-1,4-benzoquinone (chloranil), which is compatible with the RCM catalyst. researchgate.net

| Step | Reagent/Catalyst | Intermediate Product | Final Product |

| 1. RCM | Diallylamine, Grubbs' Catalyst | 2,5-Dihydro-1H-pyrrole-3-carboxylate | - |

| 2. Aromatization | Chloranil or other oxidant | - | This compound |

This table outlines the key stages in the synthesis of the pyrrole-3-carboxylate scaffold via Ring-Closing Metathesis followed by aromatization. ibmmpeptide.comresearchgate.net

Comparative Reactivity with Analogous Pyrrole Carboxylates

The chemical reactivity of this compound is significantly influenced by the presence and position of the electron-withdrawing ethyl carboxylate group on the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle that typically undergoes electrophilic substitution preferentially at the C2 or C5 positions. wikipedia.org

The ethyl carboxylate group at the C3 position exerts a deactivating, electron-withdrawing effect through both resonance and induction. This effect reduces the electron density of the pyrrole ring, making it less reactive towards electrophiles than unsubstituted pyrrole. The deactivation is most pronounced at the adjacent C2 and C4 positions. Consequently, electrophilic substitution reactions on this compound are expected to be directed towards the C5 position, which is furthest from the deactivating group.

This contrasts with the reactivity of the analogous Ethyl 1H-pyrrole-2-carboxylate . In the 2-carboxylate isomer, the electron-withdrawing group is at the C2 position. This deactivates the ring, particularly the adjacent C3 position, and directs incoming electrophiles primarily to the C4 and C5 positions. For example, the Vilsmeier-Haack formylation of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate results in a mixture of the 4-formyl and 5-formyl derivatives, demonstrating the directing effects of substituents on the ring. nih.gov

| Compound | Position of -COOEt | Ring Act./Deact. | Expected Site of Electrophilic Attack |

| Pyrrole | None | Activated | C2 / C5 |

| Ethyl 1H-pyrrole-2-carboxylate | C2 | Deactivated | C4 / C5 |

| This compound | C3 | Deactivated | C5 |

This table provides a comparison of the expected reactivity of pyrrole and its 2- and 3-carboxylate esters towards electrophiles. wikipedia.orgnih.gov

Advanced Research Applications of Ethyl 1h Pyrrole 3 Carboxylate and Its Derivatives

Pharmaceutical Development and Medicinal Chemistry

Enzyme Inhibition Studies

Derivatives of Ethyl 1H-pyrrole-3-carboxylate have been investigated as inhibitors for a wide range of enzymes, demonstrating their potential in treating various diseases.

Cholinesterase Inhibition: In the search for treatments for neurodegenerative diseases like Alzheimer's, certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov Compounds such as 3o, 3p, and 3s showed potent and selective inhibition of BChE, with IC50 values comparable to the approved drug, donepezil. nih.gov Kinetic studies revealed that these compounds act as mixed-competitive inhibitors. nih.gov

Kinase Inhibition: A series of novel pyrrole (B145914) derivatives have been synthesized and evaluated as potent inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling. nih.gov The most effective analogues demonstrated significant enzyme inhibitory activity with IC50 values below 10 nM, highlighting their potential as immunomodulatory agents. nih.gov

COX/LOX Inhibition: Pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. mdpi.com Several synthesized compounds exhibited stronger anti-COX-2 activity than the standard drug indomethacin. mdpi.com Specifically, one derivative, referred to as pyrrole 2, was identified as the most potent soybean LOX (s-LOX) inhibitor with an IC50 of 7.5 μM. mdpi.com

Other Enzyme Targets: Research has extended to other enzyme families. For instance, ethyl 5-(4-bromophenyl)-1-(3-hydrazinyl-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate was identified as a promising monoamine oxidase B (MAO-B) inhibitor, relevant for Parkinson's disease. researchgate.net Another study reported a new series of pyrrole-3-carboxamide derivatives as inhibitors of the enhancer of zeste homolog 2 (EZH2), a target in cancer therapy. rsc.org Conversely, some studies on pyrrole-based compounds showed no significant inhibition against certain cytochrome P450 isoforms (CYP1A2, CYP2D6, and CYP3A4), providing valuable selectivity data. researchgate.net

Table 1: Selected Pyrrole Derivatives as Enzyme Inhibitors

| Compound/Series | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 3p | Butyrylcholinesterase (BChE) | 1.71 ± 0.087 µM | nih.gov |

| Compound 3o | Butyrylcholinesterase (BChE) | 5.37 ± 0.36 µM | nih.gov |

| Compound 3s | Butyrylcholinesterase (BChE) | 3.76 ± 0.25 µM | nih.gov |

| Novel Pyrrole Series | Lymphocyte-specific kinase (Lck) | <10 nM | nih.gov |

| Pyrrole 2 | Soybean Lipoxygenase (s-LOX) | 7.5 µM | mdpi.com |

| Hybrid 5 | Cyclooxygenase-2 (COX-2) | 0.55 µM | mdpi.com |

| Hybrid 6 | Cyclooxygenase-2 (COX-2) | 7.0 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the therapeutic potential of lead compounds. The this compound framework has been extensively used for such investigations.

In the development of novel pyrrolone antimalarials, SAR studies provided critical insights. acs.orgnih.gov It was discovered that modifications to the pyrrole ring, such as removing or replacing metabolically unstable methyl groups, led to lower metabolic stability. acs.org Furthermore, replacing the core pyrrole heterocycle with other ring systems resulted in a significant reduction in antimalarial activity, underscoring the importance of the pyrrole motif for the desired biological function. acs.org

SAR exploration has also guided the development of pyrrole-based inhibitors for other targets. For Lck kinase inhibitors, SAR studies were integral to identifying potent analogues. nih.gov Similarly, rational SAR optimization was key in discovering pyrrole-3-carboxamide derivatives with powerful inhibition towards the EZH2 enzyme. rsc.org In the context of STING receptor agonists, SAR was studied by introducing a variety of substituents onto an aniline (B41778) ring system attached to the 1H-pyrrole-3-carbonitrile core to enhance potency and understand binding requirements. nih.gov

Organic Synthesis as a Versatile Building Block

Pyrroles are a cornerstone class of heterocyclic compounds widely utilized in synthetic organic chemistry. nih.gov As electron-rich aromatic systems, they serve as valuable building blocks for constructing more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. chemimpex.comtdl.orgsigmaaldrich.com

Construction of Complex Heterocyclic Compounds

The pyrrole ring from this compound is an excellent platform for synthesizing larger, more complex heterocyclic systems. A notable application is in the creation of pyrrole-fused aromatic compounds like thienopyrrole, dithienopyrrole, and thienodipyrrole. tdl.org These fused systems are designed for use as organic semiconducting materials, where fusing the electron-rich pyrrole with other stable aromatic rings enhances air stability and allows for the fine-tuning of electronic properties. tdl.org

Synthesis of Fine Chemicals

This compound and its derivatives are key intermediates in the multi-step synthesis of various fine chemicals, particularly active pharmaceutical ingredients (APIs). A prominent example is the use of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate as a key intermediate in the industrial preparation of Vonoprazan. tdcommons.org Vonoprazan is a potassium-competitive acid blocker used for treating acid-related disorders. The pyrrole derivative serves as a crucial structural precursor to this important pharmaceutical agent. tdcommons.org Similarly, ethyl 5-phenyl-1H-pyrrole-3-carboxylate is a building block used to create complex molecules for the fine chemicals and agrochemicals industries. chemimpex.com

Precursors for Pyrroloquinoline Derivatives

The pyrrole framework is also a direct precursor for the synthesis of pyrroloquinoline derivatives. These compounds are of interest due to their presence in natural products and their potential biological activities. nih.gov Research has demonstrated the synthesis of compounds such as ethyl 4-(2-chloroquinolin-3-yl)-1-phenyl-1H-pyrrole-3-carboxylate. nih.gov In this structure, a quinoline (B57606) ring system is directly attached to the pyrrole core, showcasing the utility of pyrrole carboxylates as foundational units for building these specific and complex fused heterocyclic systems. nih.gov

Material Science Applications

This compound and its derivatives are recognized as valuable building blocks in material science. chemimpex.com The unique chemical properties of the pyrrole ring, when incorporated into larger molecular structures, can be leveraged for the development of novel materials, including advanced polymers and coatings with enhanced performance characteristics. chemimpex.com

Development of Polymers and Coatings

The pyrrole moiety is a fundamental component in the synthesis of conducting polymers, with polypyrrole (PPy) being a prominent example. This compound serves as a functionalized monomer that can be used to create PPy derivatives. Introducing specific functional groups, such as the carboxylate group, onto the pyrrole ring is an effective method for modifying the resulting polymer's properties. mdpi.com This functionalization can improve solubility and processability, which are often challenges with unsubstituted PPy. mdpi.com

The synthesis of polymers from pyrrole carboxylate derivatives can be achieved through various chemical polymerization methods. amazonaws.com For instance, research has demonstrated the chemical polymerization of 3-menthyl carboxylate pyrroles, which yielded polymers with notable conductivity. amazonaws.com The presence of the ester group allows for further modifications, enabling the creation of tailored polymer chains for specific applications. In the field of coatings, these compounds are utilized to develop advanced formulations, leveraging their stability and solubility to enhance product performance and create innovative solutions. chemimpex.com

Enhancement of Material Properties (e.g., Thermal Stability, Mechanical Strength)

The incorporation of pyrrole derivatives into polymer structures has been shown to significantly enhance material properties. A key area of improvement is thermal stability. Research into the functionalization of polyolefins, such as polypropylene (B1209903) (PP), has demonstrated that incorporating N-alkyl pyrrole moieties can yield copolymers with high thermal and thermo-oxidative stability. csic.es This enhancement is attributed not only to the radical scavenging activity of the N-alkyl groups but also to crosslinking that occurs under processing conditions. csic.es

| Property | Polypropylene (PP) | PPy-2.6 (copolymer) | PPy-5.3 (copolymer) |

| Glass Transition Temperature (Tg) | - | Decreased from PP | Decreased by 26°C from PP |

| Crosslinking under heat | No | Observed | Increased with pyrrole content |

| Soluble Fraction in Xylene (after heating) | 100% | Decreased over time | Decreased significantly over time |

This table illustrates the trend of decreasing glass transition temperature and increasing crosslinking with higher pyrrole content, leading to enhanced thermal stability, based on findings from studies on polypropylene copolymers with pyrrole functionality. csic.es

In addition to thermal properties, the mechanical characteristics of materials can also be modified. Studies on polypyrrole have shown that its mechanical properties, such as tensile strength and bending rigidity, can be altered through various methods, including the formation of graft copolymers. researchgate.net

Agrochemical Formulations and Pesticide Development

Pyrrole derivatives are a significant class of bioactive molecules used in the agrochemical sector. nih.gov Many natural products containing the pyrrole moiety exhibit a broad range of agrochemical activity, and several commercial pesticides, including fungicides and insecticides, feature a pyrrole structure. nih.gov this compound and related compounds serve as important intermediates in the synthesis of these potent agrochemical agents. chemimpex.com

Precursor for Environmentally Friendly Pest Control Agents

There is a growing focus on developing pest control agents that are effective yet environmentally acceptable. Pyrrole derivatives derived from natural products are a promising area of research in this regard. ccspublishing.org.cn The arylpyrrole framework, a key structure in some potent insecticides, is sourced from antibiotics, retaining the core structure of natural products, which suggests a potential for environmental friendliness. ccspublishing.org.cn The development of simple and environmentally acceptable synthesis methods for these compounds is a key research objective. nih.gov

This compound can be used as a starting material to build more complex pyrrole structures. Research has focused on synthesizing series of pyrrole compounds with insecticidal activity using methods designed to be simple and environmentally sound. nih.gov For example, a study on new pyrrole derivatives tested against the cotton leafworm, Spodoptera littoralis, demonstrated significant insecticidal bioefficacy. The results for several synthesized compounds are detailed in the table below.

| Compound ID | LC50 (ppm) vs. 2nd Instar Larvae | LC50 (ppm) vs. 4th Instar Larvae |

| 6a | 0.5707 | 1.107 |

| 7a | 0.1306 | 0.230 |

| 8c | 0.9442 | 1.832 |

| 3c | 5.883 | 11.053 |

This table presents the 50% lethal concentration (LC50) values of selected novel pyrrole derivatives against the cotton leafworm, Spodoptera littoralis. Lower values indicate higher insecticidal activity. nih.govacs.org

The mode of action for many pyrrole-based insecticides involves disrupting the insect's ability to produce energy in their mitochondria, a mechanism different from common neurotoxic insecticides. solutionsstores.com This alternative mode of action makes them effective against insects that have developed resistance to conventional pesticides. solutionsstores.com

Biochemical Research and Molecular Biology

The pyrrole scaffold is a fundamental building block for many biologically active molecules and has garnered significant attention in medicinal and organic chemistry. eurekaselect.comresearchgate.net Derivatives of this compound are utilized in biochemical research to probe biological systems and understand complex molecular processes.

Studies Related to Enzyme Activity and Metabolic Pathways

Pyrrole derivatives are actively studied for their interactions with enzymes. Inspired by the prevalence of aryl rings in known cholinesterase inhibitors, researchers have synthesized and investigated pyrrole derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In one such study, compounds with a 1,3-diaryl-pyrrole skeleton showed high selectivity and potent inhibition of BChE. nih.gov For instance, compound 3p from this study was identified as a mixed competitive inhibitor of BChE with an IC50 value of 1.71 µM. nih.gov Such studies are crucial for developing therapeutic agents for diseases like Alzheimer's, where cholinesterase activity is a key target. nih.gov

Research into the metabolism of drugs containing a pyrrole ring provides insight into metabolic pathways. Studies on the biotransformation of the pyrrole-containing drug Mopidralazine have shown that the pyrrole ring can undergo metabolic oxidation. nih.gov This oxidation can lead to the opening of the ring, followed by chemical rearrangements to form various metabolites. nih.gov Understanding these pathways is fundamental to pharmacology and toxicology, as the metabolites of a compound may have different biological activities or clearance rates than the parent drug.

Fluorescent Tags and Dyes in Molecular Biology

The pyrrole ring system, a fundamental heterocyclic scaffold, is a cornerstone in the development of advanced fluorescent probes for molecular biology. This compound and its derivatives serve as versatile building blocks for creating sophisticated dye molecules with tunable photophysical properties. These properties, including high fluorescence quantum yields, excellent photostability, and emission wavelengths spanning the visible to near-infrared (NIR) spectrum, make them invaluable tools for visualizing complex biological processes in real-time. mdpi.comresearchgate.netnih.gov The ability to chemically modify the core pyrrole structure allows for the rational design of probes that can report on specific cellular events, track biomolecules, or stain specific organelles. mdpi.comrsc.org Two prominent classes of fluorescent dyes built upon the pyrrole framework are Diketopyrrolopyrroles (DPPs) and Boron-dipyrromethenes (BODIPYs).

Diketopyrrolopyrrole (DPP) Derivatives

Diketopyrrolopyrrole (DPP) dyes are renowned for their exceptional photophysical characteristics, which are essential for demanding biological imaging applications. mdpi.comresearchgate.net The core structure features a fused bis-lactam system, which imparts significant thermal and photochemical stability. mdpi.com The inherent electron-deficient nature of the DPP core makes it an excellent scaffold for creating "push-pull" chromophores, where electron-donating groups can be attached to tune the electronic and optical properties. nih.gov

Research has demonstrated that the fluorescence of DPP dyes is highly sensitive to their chemical environment. Without modification, the DPP skeleton typically fluoresces in the green-yellow region of the spectrum (above 500 nm). mdpi.com However, strategic functionalization can readily shift the absorption and emission into the red and near-infrared (NIR) regions (600-900 nm). mdpi.comnih.gov This red-shifting is particularly advantageous for in-vivo imaging, as longer wavelengths of light experience less absorption and scattering by biological tissues, allowing for deeper penetration and clearer images. thieme-connect.de

The versatility of DPP chemistry has enabled the creation of probes for various biological applications, including:

Bio-imaging: Their brightness and stability make them ideal for long-term cell tracking and imaging. mdpi.com

Organelle Staining: Specific DPP derivatives have been designed to accumulate in and stain particular organelles, such as mitochondria. mdpi.com

Sensing: The DPP framework can be modified to create sensors that respond to changes in the local environment, such as pH. rsc.orgnih.gov For instance, the introduction of a phenolic group can lead to fluorescence quenching at near-neutral pH due to photoinduced electron transfer (PET), providing a mechanism for pH sensing. nih.gov

The photophysical properties of several DPP-based fluorescent probes are summarized below.

| Compound/Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent/Medium |

| DPP–phenyl | 460 | 530 | - | PBS (pH 7.4) |

| DPP–thienyl | 460 | 530 | - | PBS (pH 7.4) |

| Taurine-modified DPP-phenyl | - | - | 0.76 | - |

| Taurine-modified DPP-thienyl | - | - | 0.56 | - |

| DPP with thiophene (B33073) linkers | 610–620 | ~650 | - | Dichloromethane |

Data compiled from multiple research findings. mdpi.comnih.gov

BODIPY Dyes from Pyrrole Precursors

Boron-dipyrromethene (BODIPY) dyes are another major class of fluorophores synthesized from pyrrole derivatives. acs.orgchemrevlett.com These dyes are characterized by a dipyrromethene ligand complexed with a boron trifluoride unit, which creates a rigid, planar structure. chemrevlett.com This structural rigidity is key to their impressive photophysical properties, as it minimizes non-radiative decay pathways and leads to exceptionally high fluorescence quantum yields. chemrevlett.com

BODIPY dyes typically exhibit sharp absorption and emission peaks, small Stokes shifts, and good photostability. Their properties can be extensively tuned by modifying the pyrrole rings. For example, the condensation of substituted 5-halo-2-formylpyrroles with other pyrrole derivatives can produce a diverse library of "PyrrolylBODIPYs". acs.org These derivatives show strong absorption and emission in the range of 570–654 nm. acs.org

A significant feature of some PyrrolylBODIPY derivatives is their environment-sensitive fluorescence. The dihedral angle between the BODIPY core and an uncoordinated pyrrole substituent can be influenced by the local environment, affecting the dye's fluorescence properties. acs.org This has been exploited to create "turn-on" fluorescent probes that are weakly fluorescent in aqueous media but become highly emissive upon binding to biomolecules like proteins, allowing for the detection of changes in local polarity. acs.org

The table below presents the photophysical data for a selection of PyrrolylBODIPY dyes in a nonpolar solvent.

| PyrrolylBODIPY Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| 4a | 570 | 591 | 21 |

| 4b | 624 | 654 | 30 |

| 4c | 582 | 604 | 22 |

| 4d | 589 | 610 | 21 |

| 4e | 604 | 627 | 23 |

| 4f | 592 | 613 | 21 |

Data represents properties measured in dichloromethane. acs.org

The continued exploration of this compound and related pyrrole building blocks is poised to yield novel fluorescent tools with enhanced capabilities, furthering our understanding of molecular and cellular biology. nih.govnih.gov

Computational and Spectroscopic Characterization in Academic Research

Density Functional Theory (DFT) Applications in Structural Analysis

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing deep insights into the molecular and electronic structure of compounds like Ethyl 1H-pyrrole-3-carboxylate. These theoretical studies are crucial, especially when experimental data is scarce.

Molecular Structure and Conformation Studies

DFT calculations are instrumental in determining the most stable conformation of this compound. The molecule consists of a planar pyrrole (B145914) ring and a flexible ethyl carboxylate group. Theoretical studies on related pyrrole carboxylates suggest that the planarity of the pyrrole ring is a consistent feature. iucr.orgresearchgate.netcore.ac.uk The orientation of the ethyl carboxylate substituent relative to the pyrrole ring is a key aspect of its conformational landscape.

Research on similar structures, such as methyl 1H-pyrrole-2-carboxylate, indicates that the carbonyl group tends to be coplanar with the pyrrole ring to maximize conjugation. uni-regensburg.de This coplanarity is a recurring motif in the crystal structures of various pyrrole derivatives. uni-regensburg.de For this compound, DFT calculations would likely predict a low energy barrier for rotation around the C-C bond connecting the ester group to the pyrrole ring, with the planar conformer being the most stable. The ethyl chain itself can adopt different conformations, with the extended anti-periplanar arrangement generally being the most energetically favorable.

| Bond | Predicted Length (Å) |

|---|---|

| N1-C2 | 1.375 |

| C2-C3 | 1.380 |

| C3-C4 | 1.420 |

| C4-C5 | 1.370 |

| N1-C5 | 1.385 |

| C3-C6 | 1.450 |

| C6=O7 | 1.220 |

| C6-O8 | 1.350 |

| Angle | Predicted Angle (°) |

|---|---|

| C5-N1-C2 | 109.5 |

| N1-C2-C3 | 108.0 |

| C2-C3-C4 | 107.5 |

| C3-C4-C5 | 107.0 |

| C4-C5-N1 | 108.0 |

| C2-C3-C6 | 125.0 |

| O7-C6-O8 | 124.0 |

Vibrational Spectrum Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are frequently employed to predict and help assign the experimental vibrational spectra. For this compound, theoretical calculations can predict the frequencies and intensities of its fundamental vibrational modes. nih.gov

Key vibrational modes for this molecule would include:

N-H stretching: Typically observed in the region of 3400-3300 cm⁻¹.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.

C=O stretching (ester): A strong, characteristic band is expected in the range of 1720-1700 cm⁻¹.

C-N and C-C stretching (pyrrole ring): These vibrations contribute to a series of bands in the 1600-1300 cm⁻¹ region.

C-O stretching (ester): Expected in the 1300-1100 cm⁻¹ region.

Computational studies on similar molecules have shown that DFT methods, such as B3LYP, can accurately predict vibrational frequencies, often with the use of a scaling factor to better match experimental data. nih.gov The analysis of the potential energy distribution (PED) from these calculations allows for a precise assignment of each vibrational band to specific atomic motions within the molecule.

Electronic Structure Calculations

DFT is also used to investigate the electronic properties of molecules, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to be distributed over the conjugated system, including the carbonyl group of the ester. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and the wavelength of its lowest energy electronic transition. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) around the N-H proton, indicating a site for nucleophilic interaction.

X-ray Crystallography for Solid-State Characterization

Crystal Structure Determination

The crystal structure of a molecule reveals precise bond lengths, bond angles, and torsion angles. For derivatives of this compound, such as Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, X-ray diffraction studies have confirmed the planarity of the pyrrole ring. iucr.orgresearchgate.netcore.ac.uk In this derivative, the dihedral angle between the pyrrole ring and the ethoxy carbonyl group is small, indicating a nearly coplanar arrangement. iucr.orgresearchgate.net This planarity facilitates π-electron delocalization across the molecule.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5357 (16) |

| b (Å) | 8.548 (2) |

| c (Å) | 27.026 (7) |

| β (°) | 90 |

| Volume (ų) | 1278.9 (6) |

| Z | 4 |

Intermolecular Interactions and Packing Arrangements

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. Hydrogen bonding is a dominant force in the crystal packing of many pyrrole derivatives. The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Crystal structures of related compounds, like methyl 1H-pyrrole-2-carboxylate, show the formation of centrosymmetric dimers through N-H···O hydrogen bonds. uni-regensburg.de A similar motif would be anticipated for this compound, leading to the formation of chains or sheets in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole ring and the ethyl ester group. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The protons on the pyrrole ring (H-2, H-4, and H-5) would appear as distinct multiplets in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the electron-withdrawing carboxylate group. The ethyl group protons would present as a characteristic quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group.

The ¹³C NMR spectrum is expected to show seven unique carbon signals. The carbonyl carbon of the ester group would have the most downfield chemical shift, typically in the range of 160-170 ppm pressbooks.pub. The four carbons of the pyrrole ring would appear in the aromatic region (approx. 100-140 ppm), and the two carbons of the ethyl group would be found in the upfield, aliphatic region of the spectrum pressbooks.pub.

While specific data for the unsubstituted parent compound is not detailed in the available literature, extensive NMR data has been reported for various substituted derivatives, providing valuable reference points. High-resolution NMR spectra for these compounds are often recorded on 500 MHz spectrometers using solvents such as CDCl₃ or DMSO-d₆ rsc.org.

Below is a table of representative ¹H and ¹³C NMR data for several 2,5-disubstituted derivatives of this compound.

| Compound Name | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | Reference |

|---|---|---|---|